1,1-Dimethoxy-1-methyl-N-phenylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-1-methyl-N-phenylsilanamine: is an organosilicon compound with a unique structure that includes a silicon atom bonded to a phenyl group, a methyl group, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-1-methyl-N-phenylsilanamine can be synthesized through several methods. One common approach involves the reaction of phenylsilane with methanol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds as follows: [ \text{PhSiH}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{PhSi(OCH}_3\text{)}_2\text{CH}_3 + \text{H}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-1-methyl-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,1-Dimethoxy-1-methyl-N-phenylsilanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-1-methyl-N-phenylsilanamine involves its interaction with various molecular targets. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties. The phenyl group provides additional stability and can engage in π-π interactions with aromatic systems.
Comparison with Similar Compounds
1,1-Dimethoxy-N,N-dimethylmethanamine: Similar in structure but lacks the phenyl group.
1,1-Dimethoxytrimethylamine: Another related compound with different substituents on the silicon atom.
Uniqueness: 1,1-Dimethoxy-1-methyl-N-phenylsilanamine is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
86945-14-4 |
---|---|
Molecular Formula |
C9H15NO2Si |
Molecular Weight |
197.31 g/mol |
IUPAC Name |
N-[dimethoxy(methyl)silyl]aniline |
InChI |
InChI=1S/C9H15NO2Si/c1-11-13(3,12-2)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
PHXZKPFWZSSJIO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(NC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.